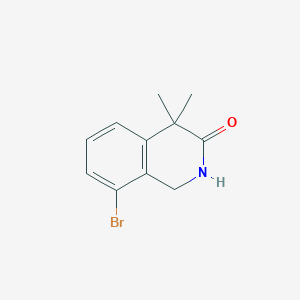
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 8-Bromo-DMIQ, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a molecular formula of C10H12BrNO, and it has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. It has been used in a variety of experiments, such as the synthesis of new drugs, the study of new pathways in biochemistry, and the study of the mechanisms of action of existing drugs.
Applications De Recherche Scientifique
Photolabile Protecting Group
- Brominated Hydroxyquinoline: A study by Fedoryak and Dore (2002) described the use of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids. BHQ showed greater photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful in vivo. Its increased solubility and low fluorescence make it suitable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Corrosion Inhibition
- Corrosion Inhibition Studies: Rbaa et al. (2018) synthesized two 8-Hydroxyquinoline derivatives and evaluated their effectiveness in corrosion inhibition in hydrochloric acid for mild steel. Their findings indicate these compounds slightly decrease inhibition efficiency with temperature and follow the Langmuir model for adsorption onto steel surfaces (Rbaa et al., 2018).
Structural and Spectroscopic Studies
- Structural Characterization: Szafran et al. (2019) conducted a study on the molecular structures and properties of 8-hydroxyquinolinium bromide and its monohydrate using X-ray diffraction and FTIR spectroscopy. This research contributes to understanding the types of intermolecular hydrogen bonds in these compounds (Szafran et al., 2019).
Biomedical Applications
Tyrosine Kinase Inhibitors
A study by Rewcastle et al. (1996) explored fused tricyclic quinazoline analogues as ATP site inhibitors of tyrosine kinase activity in the epidermal growth factor receptor. They found specific compounds within this group to be potent inhibitors, offering insights into potential applications in cancer treatment (Rewcastle et al., 1996).
Caged Biomolecules
An et al. (2009) study utilized the 8-bromo-7-hydroxyquinolinyl group (BHQ) to examine different forms of ground-state species in aqueous solutions. Their work provides insights into the use of BHQ as a photoremovable protecting group in biological applications (An et al., 2009).
Propriétés
IUPAC Name |
8-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROHIZYELIZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

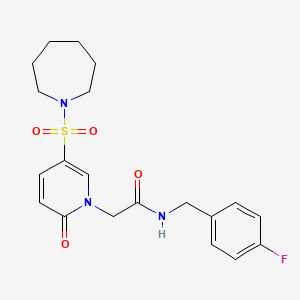
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)
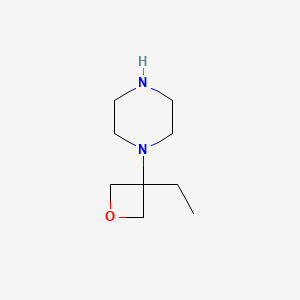
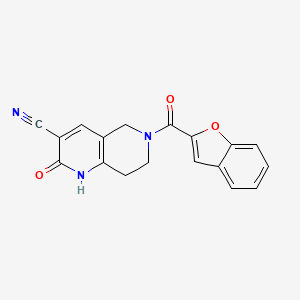
![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)

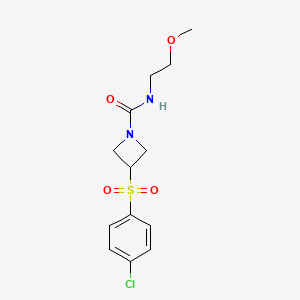
![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
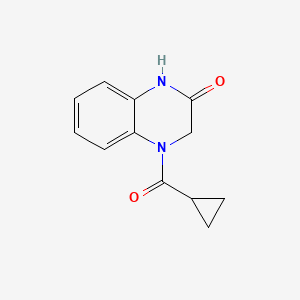
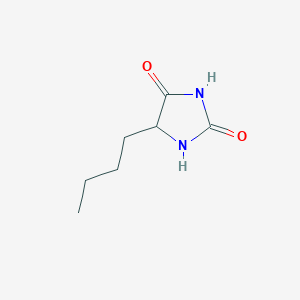
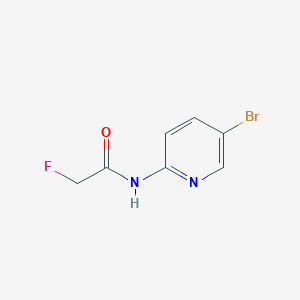
![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)